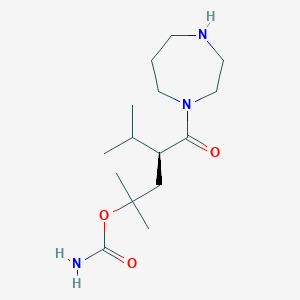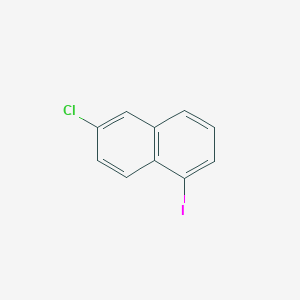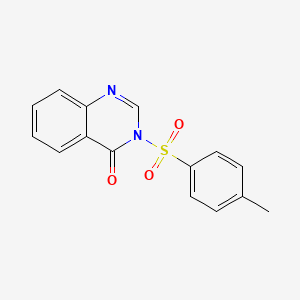![molecular formula C21H20O B11836685 2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11836685.png)
2'-(Cyclohexylethynyl)-[1,1'-biphenyl]-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that features a biphenyl core with a cyclohexylethynyl substituent and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of the Cyclohexylethynyl Group: The cyclohexylethynyl group can be introduced via a Sonogashira coupling reaction, where a terminal alkyne (cyclohexylethyne) is coupled with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carboxylic acid
Reduction: 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-methanol
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced
Wissenschaftliche Forschungsanwendungen
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application
Aldehyde Group: Can form covalent bonds with nucleophiles, such as amines and thiols, which may be relevant in biological systems.
Biphenyl Core: Provides a rigid, planar structure that can engage in π-π interactions with aromatic systems.
Cyclohexylethynyl Group: Adds hydrophobic character and can influence the compound’s overall solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde can be compared with other biphenyl derivatives:
Cyclohexylbenzene: Lacks the aldehyde group and has different chemical reactivity and applications.
4-Aminobiphenyl: Contains an amino group instead of an aldehyde, leading to different biological and chemical properties.
Phenylcyclohexane: Similar in having a cyclohexyl group but lacks the biphenyl core and aldehyde group.
These comparisons highlight the unique combination of functional groups in 2’-(Cyclohexylethynyl)-[1,1’-biphenyl]-2-carbaldehyde, which contribute to its distinct properties and applications.
Eigenschaften
Molekularformel |
C21H20O |
|---|---|
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-[2-(2-cyclohexylethynyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C21H20O/c22-16-19-11-5-7-13-21(19)20-12-6-4-10-18(20)15-14-17-8-2-1-3-9-17/h4-7,10-13,16-17H,1-3,8-9H2 |
InChI-Schlüssel |
IVJGUIQPQUYVLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C#CC2=CC=CC=C2C3=CC=CC=C3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9H-purin-6-amine, 9-(7,7-dimethyl-6,8-dioxaspiro[3.5]non-2-yl)-](/img/structure/B11836606.png)


![tert-Butyl 7-cyano-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11836623.png)

![2-[4-(Dimethylamino)phenyl]-3-methoxy-4H-1-benzopyran-4-one](/img/structure/B11836632.png)

![2-((1,4-Diazepan-1-yl)sulfonyl)benzo[d]thiazole](/img/structure/B11836640.png)



![4-(3-fluoro-4-nitrophenoxy)-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11836662.png)


